trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
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Overview
Description
trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid: is a chemical compound with the molecular formula C14H15ClO3 It is known for its unique structure, which includes a cyclopentane ring substituted with a 4-chlorophenyl group and an oxoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid typically involves the reaction of cyclopentanone with 4-chlorobenzaldehyde in the presence of a base to form the corresponding aldol product. This intermediate is then subjected to a series of reactions, including oxidation and esterification, to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide, amine, or thiol groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3), thiols (RSH)
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Hydroxylated, aminated, or thiolated derivatives
Scientific Research Applications
Chemistry: In chemistry, trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions. Researchers investigate its role in modulating biological pathways and its potential as a lead compound for drug development.
Medicine: In the field of medicine, this compound is explored for its therapeutic potential. It is evaluated for its efficacy in treating various diseases, including cancer, inflammation, and infectious diseases.
Industry: Industrially, the compound is used in the development of specialty chemicals and pharmaceuticals. Its derivatives are employed in the formulation of drugs, agrochemicals, and other high-value products.
Mechanism of Action
The mechanism of action of trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit an enzyme involved in a metabolic pathway, thereby reducing the production of a particular metabolite. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
- trans-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
- trans-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
- trans-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Comparison: Compared to its analogs, trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can enhance the compound’s ability to interact with certain molecular targets, making it more effective in specific applications. Additionally, the compound’s physicochemical properties, such as solubility and stability, may differ from its analogs, affecting its suitability for various uses.
Properties
IUPAC Name |
(1R,2S)-2-[2-(4-chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClO3/c15-11-6-4-9(5-7-11)13(16)8-10-2-1-3-12(10)14(17)18/h4-7,10,12H,1-3,8H2,(H,17,18)/t10-,12+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJOJOHYZIMAGW-CMPLNLGQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)CC(=O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)C(=O)O)CC(=O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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